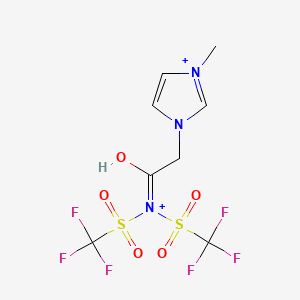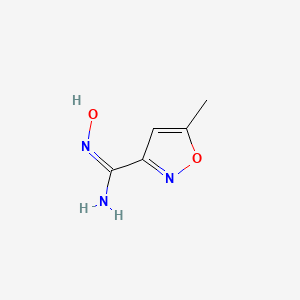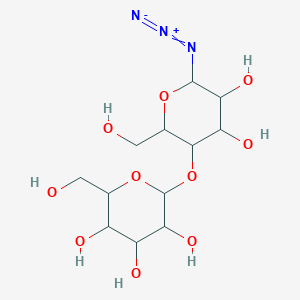
Hoocmimntf2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-carboxymethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly referred to as Hoocmimntf2, is a protic ionic liquid. It is known for its unique properties, including high thermal stability and strong hydrogen bond donating ability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hoocmimntf2 can be synthesized through the reaction of 1-carboxymethyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Hoocmimntf2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various alkylated imidazolium derivatives .
Scientific Research Applications
Hoocmimntf2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique ionic properties.
Biology: Employed in the stabilization of proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction and separation of metals from ores
Mechanism of Action
The mechanism by which Hoocmimntf2 exerts its effects involves its strong hydrogen bond donating ability. This property allows it to interact with various molecular targets, including proteins and enzymes, stabilizing their structures and enhancing their activity. The imidazolium ring plays a crucial role in these interactions, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
Hoocmimntf2 stands out due to its carboxymethyl group, which enhances its hydrogen bond donating ability compared to other similar compounds. This unique feature makes it particularly effective in applications requiring strong hydrogen bonding interactions .
Properties
Molecular Formula |
C8H9F6N3O5S2+2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[1-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethylidene]-bis(trifluoromethylsulfonyl)azanium |
InChI |
InChI=1S/C8H8F6N3O5S2/c1-15-2-3-16(5-15)4-6(18)17(23(19,20)7(9,10)11)24(21,22)8(12,13)14/h2-3,5H,4H2,1H3/q+1/p+1 |
InChI Key |
IDNWHFGQPQEXDL-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=CN(C=C1)C/C(=[N+](\S(=O)(=O)C(F)(F)F)/S(=O)(=O)C(F)(F)F)/O |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=[N+](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid](/img/structure/B12334208.png)
![tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12334210.png)
![sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate](/img/structure/B12334228.png)
![2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B12334231.png)

![methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12334239.png)
![Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-](/img/structure/B12334247.png)

![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)
![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)


![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide](/img/structure/B12334294.png)
